6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Description
6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS: 338791-45-0) is a bicyclic heterocyclic compound with a molecular formula of C₁₃H₁₃N₅O₂ and a molecular weight of 271.28 g/mol . Its structure features a tetrahydropyrido[4,3-d]pyrimidine core substituted with a 4-nitrophenyl group at position 6 and a primary amine at position 2. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance binding to biological targets such as kinases or antimicrobial enzymes . This compound has been utilized in synthetic routes for antimicrobial and anticancer agents, as evidenced by its inclusion in multi-step syntheses and structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c14-13-15-7-9-8-17(6-5-12(9)16-13)10-1-3-11(4-2-10)18(19)20/h1-4,7H,5-6,8H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHKWCABLZPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=C(N=C21)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319887 | |
| Record name | 6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338791-45-0 | |
| Record name | 6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine typically involves multi-component condensation reactions. One common method includes the reaction of an aromatic aldehyde with an amine and a pyrimidine derivative under catalytic conditions. The reaction is often carried out in a basic or acidic medium, sometimes under solvent-free and microwave irradiation conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are also optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the tetrahydropyrido-pyrimidine structure exhibit promising anticancer properties. These compounds can act as inhibitors of key enzymes involved in tumor growth and proliferation. For example, derivatives of tetrahydropyrido-pyrimidines have been synthesized and tested for their ability to inhibit specific pathways in cancer cells, showing significant cytotoxicity against various cancer lines .
Antimicrobial Properties
The incorporation of nitrophenyl groups is known to enhance the antimicrobial activity of compounds. The 6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine has been evaluated for its effectiveness against bacterial strains and has shown potential as a broad-spectrum antimicrobial agent .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Selective inhibition of pathogen DHFR over human DHFR can lead to the development of targeted therapies for infections without affecting human cells .
Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structural features allow for modifications that can lead to a variety of derivatives with enhanced pharmacological properties .
Development of New Drug Candidates
The versatility of the tetrahydropyrido-pyrimidine scaffold makes it a valuable template for the development of new drug candidates targeting various diseases, including cardiovascular diseases and neurological disorders .
Synthesis and Biological Evaluation
A study focused on synthesizing new derivatives based on the tetrahydropyrido-pyrimidine framework demonstrated their potential as selective DHFR inhibitors. The synthesized compounds were tested against different strains and showed varying degrees of selectivity and potency .
Antioxidant Properties
Another investigation explored the antioxidant capabilities of this compound derivatives. The results indicated that certain modifications could enhance their ability to scavenge free radicals, providing a protective effect against oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor for certain enzymes or receptors, thereby modulating biochemical pathways. For example, it can inhibit cAMP-phosphodiesterase, leading to increased levels of cAMP and subsequent physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine and related analogs:
Key Structural and Functional Insights:
Core Modifications: The pyrido[4,3-d]pyrimidine core is critical for binding to enzymes like dihydrofolate reductase (DHFR) and kinases. Pyrido[2,3-d]pyrimidine analogs (e.g., 4-chloro derivative) exhibit altered ring fusion, which may shift selectivity toward BET bromodomains .
Substituent Effects: Dihydrochloride salts (e.g., in and ) improve aqueous solubility but may reduce membrane permeability due to increased polarity . Thiopyrano ring substitution () introduces sulfur, which can influence metabolic stability and redox properties .
Biological Activity: Antimicrobial Activity: The nitro group in the target compound is associated with nitroreductase activation in bacteria, suggesting utility in antibacterial agents . Antifolate Activity: 2,4-Diamino derivatives () mimic folate structures, making them potent DHFR inhibitors for anticancer applications . BET Bromodomain Inhibition: The 4-chloro derivative () and related thieno-fused analogs () show affinity for bromodomains, a target in leukemia .
Research Findings and SAR Trends
- Synthetic Routes : The target compound is synthesized via cyclization of nitro-substituted intermediates (), whereas dihydrochloride salts are often prepared via HCl treatment of free bases ().
- SAR Studies: N-Acetylated pyrido moieties (e.g., in ) are critical for BET bromodomain binding, while chlorination at position 4 enhances selectivity . 2-Amino vs. 2-Methylamino: Primary amines (as in the target compound) generally show higher enzymatic affinity compared to methylated derivatives, but the latter improve pharmacokinetics .
Biological Activity
6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₁₃H₁₃N₅O₂
- Molecular Weight : 271.28 g/mol
- Melting Point : 262–265 °C
- CAS Number : 338791-45-0
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate nitrophenyl groups into the tetrahydropyrido-pyrimidine framework. The nitro group is crucial for enhancing the compound's biological activity, particularly in anticancer applications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that nitro-substituted compounds can preferentially target malignant cells while sparing normal cells. The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | TBD |
| Similar Nitro Compounds | PACA2 (Pancreatic) | 25.9 - 73.4 |
The proposed mechanism for the anticancer activity involves:
- DNA Interaction : Unlike many anticancer agents that bind to DNA directly, this compound induces oxidative stress without significant DNA minor groove binding.
- Induction of Apoptosis : The generation of ROS leads to endoplasmic reticulum stress and subsequent apoptosis .
Antioxidant Activity
In addition to anticancer properties, compounds with similar structures have demonstrated antioxidant activity. This is evaluated using the DPPH scavenging assay.
Table 2: Antioxidant Activity
| Compound | DPPH Scavenging Activity (%) at 0.1 μg/mL |
|---|---|
| This compound | TBD |
| Ascorbic Acid | 100% |
Case Studies
- Cytotoxicity in Pancreatic Cancer Cells : A study evaluating various derivatives showed that certain nitro-substituted compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antioxidant Properties : Research on similar compounds has indicated a dose-dependent relationship in antioxidant activity, positioning these compounds as potential dual-action agents—both anticancer and antioxidant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
